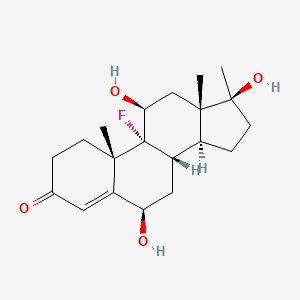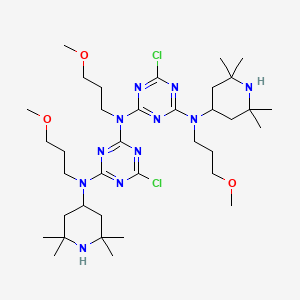
1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol is a complex organic compound that belongs to the class of pyridazinoisoquinolines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridazinoisoquinoline core, and a propanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and pyridazinoisoquinoline precursors. The key steps in the synthesis may involve:
Formation of the pyridazinoisoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the propanol side chain: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: This can modulate the activity of enzymes or signaling pathways.
Inhibiting or activating enzymes: This can alter metabolic processes within cells.
Interacting with DNA or RNA: This can affect gene expression and protein synthesis.
Comparación Con Compuestos Similares
1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol can be compared with other similar compounds, such as:
Pyridazinoisoquinolines: These compounds share a similar core structure but may have different substituents.
Methoxyphenyl derivatives: These compounds have a methoxyphenyl group but differ in their overall structure and properties.
Propiedades
Número CAS |
96825-87-5 |
|---|---|
Fórmula molecular |
C22H22N4O2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
1-[[3-(4-methoxyphenyl)pyridazino[4,3-c]isoquinolin-6-yl]-methylamino]propan-2-ol |
InChI |
InChI=1S/C22H22N4O2/c1-14(27)13-26(2)22-18-7-5-4-6-17(18)21-20(23-22)12-19(24-25-21)15-8-10-16(28-3)11-9-15/h4-12,14,27H,13H2,1-3H3 |
Clave InChI |
PDVUVVRSLAJFCO-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C1=NC2=CC(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


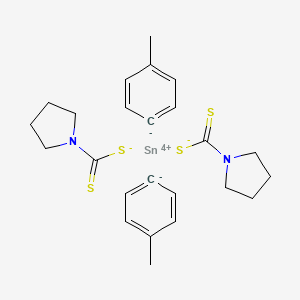
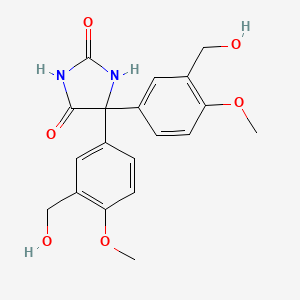
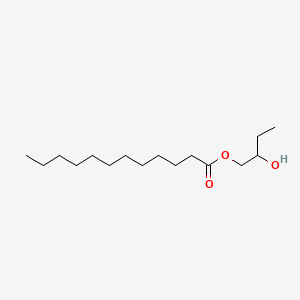



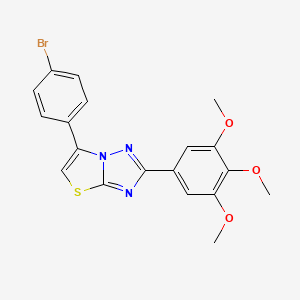
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12751027.png)


![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)

